Esflurbiprofen
Beschreibung
Enantiomeric Significance in Pharmaceutical Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmaceutical research. Many drugs exist as enantiomers, and these stereoisomers can exhibit distinct pharmacological profiles, including differences in potency, metabolism, and toxicity. medworksmedia.com The study of enantiomeric significance aims to understand these differences and potentially develop single-enantiomer drugs with improved efficacy and/or reduced side effects compared to their racemic counterparts.
Esflurbiprofen as the S-Enantiomer of Flurbiprofen (B1673479)
Flurbiprofen, a well-established NSAID, is a chiral molecule that exists as a racemic mixture of two enantiomers: (R)-flurbiprofen and (S)-flurbiprofen. nih.govwikipedia.org this compound is specifically the (S)-enantiomer of flurbiprofen. ontosight.aiclinicaltrials.eu This distinction is significant because the pharmacological activity of many chiral NSAIDs, including their ability to inhibit prostaglandin (B15479496) synthesis, is primarily attributed to the S-enantiomer. nih.govresearchgate.net
Stereochemical Purity and its Pharmacological Implications
The stereochemical purity of a drug refers to the proportion of a specific enantiomer in a sample. In the case of this compound, it represents a preparation enriched in or consisting solely of the (S)-enantiomer. The pharmacological implications of using a stereochemically pure enantiomer like this compound stem from the potential for differential interactions of the enantiomers with biological targets, such as enzymes and receptors. medworksmedia.com
Research has shown that while the S-enantiomer is largely responsible for the COX inhibitory activity, the R-enantiomer may not be entirely inert and could contribute to different actions or adverse effects. researchgate.netunesp.br For instance, studies have investigated the effects of flurbiprofen enantiomers on intestinal permeability, suggesting that both enantiomers can increase permeability, although the mechanisms might differ or involve a degree of R to S inversion for some NSAIDs. nih.gov In some cases, the R-enantiomer has been implicated in adverse gastrointestinal effects observed with racemic formulations, although the underlying mechanisms are not fully understood. unesp.br
Furthermore, the enantiomers of flurbiprofen have been studied for effects beyond COX inhibition, such as their ability to lower amyloid-β42 levels, a finding relevant to Alzheimer's disease research. These studies indicated that both R- and S-flurbiprofen could lower Aβ42 levels, suggesting mechanisms independent of COX inhibition. jci.org
Evolution of Nonsteroidal Anti-Inflammatory Drug Research
The field of NSAID research has undergone significant evolution since the discovery of aspirin (B1665792). This evolution has been driven by a deeper understanding of the mechanisms of inflammation and pain, as well as the desire to improve the efficacy and safety profiles of these widely used drugs.
Historical Perspectives on Cyclooxygenase Inhibition
The mechanism of action of aspirin and other NSAIDs was elucidated by Sir John Vane in the early 1970s, who demonstrated their ability to inhibit the synthesis of prostaglandins (B1171923) by inhibiting the enzyme cyclooxygenase. nih.govacs.org This discovery revolutionized the understanding of inflammation and the pharmacological basis of NSAID therapy. Initially, COX was thought to be a single enzyme. However, the discovery of two distinct isoforms, COX-1 and COX-2, in the early 1990s provided a new perspective. acs.orgualberta.ca COX-1 is constitutively expressed and involved in maintaining physiological functions, while COX-2 is primarily induced during inflammatory processes. ualberta.capatsnap.com
This led to the hypothesis that the anti-inflammatory effects of NSAIDs were primarily due to COX-2 inhibition, while many of the adverse effects, particularly gastrointestinal issues, were linked to COX-1 inhibition. acs.orgualberta.ca This understanding spurred the development of selective COX-2 inhibitors (coxibs) with the aim of providing anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. acs.orgualberta.ca However, the subsequent observation of increased cardiovascular risk associated with some selective COX-2 inhibitors highlighted the complex roles of these enzymes and led to a re-evaluation of NSAID development strategies. ualberta.caahajournals.org
Advancements in Topical NSAID Development
Historically, NSAIDs were primarily administered orally. However, oral administration is often associated with systemic side effects, particularly affecting the gastrointestinal tract. mdpi.comnih.gov This limitation has driven advancements in the development of alternative routes of administration, including topical formulations.
Topical NSAIDs are designed to deliver the drug directly to the site of inflammation, aiming to achieve high local concentrations while minimizing systemic exposure and thus reducing the risk of systemic side effects. ontosight.aimdpi.comnih.gov The development of topical NSAIDs has involved research into various delivery systems, such as gels, creams, patches, and plasters, to enhance skin penetration and drug delivery to underlying tissues. ontosight.aiclinicaltrials.eumdpi.com this compound has been developed in topical formulations, including hydrogel patches and plasters, with the goal of improved dermal absorption and targeted delivery to affected areas like joints. ontosight.aiclinicaltrials.eupmda.go.jp Studies have investigated the tissue pharmacokinetics of topical this compound, demonstrating its transfer to synovium and synovial fluid, which is relevant for conditions like osteoarthritis. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic and Molecular Pharmacology
Cyclooxygenase Enzyme System Inhibition
Cyclooxygenase (COX) enzymes are the key targets for NSAIDs like Esflurbiprofen. These enzymes exist in at least two main isoforms: cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) patsnap.comjpp.krakow.pl.
Selective versus Non-Selective Cyclooxygenase-1 (COX-1) Inhibition
COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric lining and regulating platelet aggregation patsnap.comjpp.krakow.pl. Inhibition of COX-1 is often associated with some of the gastrointestinal and antiplatelet side effects of NSAIDs patsnap.compatsnap.com. While the racemate flurbiprofen (B1673479) is generally considered a non-selective COX inhibitor nih.govpatsnap.compatsnap.comncats.ioncats.io, this compound ((S)-flurbiprofen), as the more active enantiomer ontosight.aimims.commedchemexpress.comguidetopharmacology.org, also exhibits inhibitory activity against COX-1 patsnap.com.
Selective versus Non-Selective Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is primarily induced during inflammatory states by pro-inflammatory mediators and is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain patsnap.comjpp.krakow.pl. Inhibition of COX-2 is considered the main mechanism by which NSAIDs exert their anti-inflammatory and analgesic effects patsnap.com. This compound's inhibition of COX-2 is particularly relevant to its therapeutic actions patsnap.com.
Differential Inhibition Potencies of this compound on COX Isoforms
Research findings on the differential inhibition potencies of this compound on COX-1 and COX-2 isoforms have shown some variability across studies. These potencies are often expressed as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity.
Several studies have reported IC50 values for this compound:
One study indicated IC50 values of approximately 30 nM for COX-1 and 900 nM for COX-2, suggesting that this compound is more potent against COX-1 in this context. guidetopharmacology.org
Another study reported IC50 values of 0.48 μM for COX-1 and 0.47 μM for COX-2, suggesting near equipotency between the two isoforms. medchemexpress.comchemsrc.com
Yet another source provided IC50 values of 0.11 µM for COX-1 and 6.46 µM for COX-2, indicating a stronger inhibitory effect on COX-1 compared to COX-2. ncats.io
A study using human whole blood demonstrated that S(+) flurbiprofen (this compound) had a selectivity ratio (IC50 COX-2 / IC50 COX-1) of 16, further supporting a preference for COX-1 inhibition in this assay. nih.gov
These differential potencies can be summarized in the following table:
| Study Source | COX Isoform | IC50 Value | Indicated Selectivity |
| IUPHAR/BPS Guide to PHARMACOLOGY guidetopharmacology.org | COX-1 | ~30 nM | COX-1 selective |
| IUPHAR/BPS Guide to PHARMACOLOGY guidetopharmacology.org | COX-2 | ~900 nM | COX-1 selective |
| MedchemExpress.com / Chemsrc medchemexpress.comchemsrc.com | COX-1 | 0.48 μM | Near equipotent |
| MedchemExpress.com / Chemsrc medchemexpress.comchemsrc.com | COX-2 | 0.47 μM | Near equipotent |
| Inxight Drugs ncats.io | COX-1 | 0.11 µM | COX-1 selective |
| Inxight Drugs ncats.io | COX-2 | 6.46 µM | COX-1 selective |
| PubMed (Human Blood Assay) nih.gov | COX-1 vs COX-2 Selectivity Ratio (IC50 COX-2 / IC50 COX-1) | 16 | COX-1 selective |
These data suggest that while this compound inhibits both COX-1 and COX-2, its relative potency towards each isoform can vary depending on the experimental conditions and assay used.
Prostaglandin (B15479496) Synthesis Pathway Modulation
The anti-inflammatory and analgesic effects of this compound are mediated through its inhibition of the prostaglandin synthesis pathway mims.comguidetopharmacology.org. This pathway begins with the release of arachidonic acid from cell membranes.
Inhibition of Arachidonic Acid Conversion to Prostaglandin G2 (PGG2)
The cyclooxygenase activity of COX enzymes catalyzes the initial step in prostaglandin synthesis: the conversion of arachidonic acid into the cyclic endoperoxide prostaglandin G2 (PGG2) nih.govncats.ioncats.iowikipedia.orgdrugbank.comscientificlabs.co.uk. By inhibiting COX enzymes, this compound directly modulates this crucial step, reducing the formation of PGG2 from its precursor, arachidonic acid.
Downstream Effects on Prostaglandin E2 (PGE2) Production
This compound significantly inhibits the production of prostaglandins, particularly prostaglandin E2 (PGE2), a major mediator of inflammatory pain scirp.orgresearchgate.net. By blocking COX enzymes, this compound reduces the formation of prostaglandins, thereby diminishing the inflammatory response and alleviating pain patsnap.com. Studies have shown that this compound exhibits potent inhibitory activity on PGE2 production in inflammatory cells scirp.orgresearchgate.net. For instance, in rat peritoneal leukocytes stimulated with a bacterial suspension, this compound demonstrated an IC50 value of 14 nM for PGE2 production, which was more potent than racemic flurbiprofen (52 nM) and R(-)-flurbiprofen (17,000 nM) scirp.orgresearchgate.net. This indicates a stereospecific effect of the (S)-enantiomer on PGE2 synthesis scirp.org.
Data on PGE2 Inhibition:
| Compound | IC50 (nM) in Rat Peritoneal Leukocytes |
| This compound (SFP) | 14 |
| Racemic Flurbiprofen (FP) | 52 |
| R(-)-Flurbiprofen (RFP) | 17,000 |
This data highlights the superior potency of this compound in inhibiting PGE2 production compared to the racemic mixture and the (R)-enantiomer scirp.orgresearchgate.net.
Influence on Inflammatory Mediators
Beyond its direct impact on prostaglandin synthesis, this compound also influences other inflammatory mediators, including cytokines and chemokines patsnap.com.
Modulation of Chemokine Activity
This compound also influences the expression of chemokines, which are signaling proteins involved in the inflammatory response and leukocyte recruitment patsnap.comnumberanalytics.comkuleuven.be. Modulating chemokine activity is a therapeutic strategy for inflammatory disorders numberanalytics.com. Chemokines exert their effects by binding to specific receptors on target cells, triggering signaling cascades involved in cell migration numberanalytics.com. While the precise mechanisms of this compound's modulation of chemokine activity were not fully elucidated in the provided results, its ability to reduce chemokine levels contributes to managing chronic inflammatory conditions patsnap.com. The complex nature of chemokine-receptor interactions and the potential for post-translational modifications to influence chemokine activity suggest multiple levels at which NSAIDs like this compound could exert their effects kuleuven.befrontiersin.orgembopress.org.
Molecular Interactions at the Enzyme Active Site
The inhibitory action of this compound stems from its molecular interactions within the active site of COX enzymes.
Ligand-Protein Binding Dynamics
This compound works primarily by inhibiting the activity of COX-1 and COX-2 enzymes patsnap.com. These enzymes catalyze the conversion of arachidonic acid to prostaglandins drugbank.complos.org. The binding of ligands, including NSAIDs like flurbiprofen (the racemate of which this compound is the S-enantiomer), to COX-1 and COX-2 involves complex intermolecular interactions within the active sites, including hydrogen bonding, hydrophobic interactions, and specific contacts with amino-acid residues nih.gov. Molecular modeling studies suggest that a cavity at the mouth of the active site on the membrane domain of COX enzymes may act as a binding site for COX ligands, providing a structural basis for the dynamics of COX inhibition nih.gov. Computational methods, such as molecular docking and molecular dynamics simulations, are used to study ligand binding processes in COX systems and predict binding affinities plos.orgdiva-portal.org.
Structural Basis of Enantioselective Inhibition
This compound is the more active enantiomer of racemic flurbiprofen guidetopharmacology.org. This enantioselectivity in inhibition is a crucial aspect of its molecular pharmacology. While racemic flurbiprofen inhibits both COX-1 and COX-2, this compound shows potent inhibitory activity against both isoforms pmda.go.jpmedchemexpress.com. Studies investigating the structural basis for the selective inhibition of COX enzymes by NSAIDs have highlighted subtle differences in the amino acid composition and structure of the active sites of COX-1 and COX-2 researchgate.netresearchgate.netosti.gov. These differences can influence the binding profiles and selectivity of inhibitors nih.gov. For instance, a key difference is the substitution of Histidine 513 in COX-1 with Arginine 513 in COX-2, which creates a larger pocket in COX-2 and can influence inhibitor binding and selectivity nih.govresearchgate.net. The enantioselective inhibition observed with certain compounds, though specifically studied with indomethacin (B1671933) ethanolamides in one instance, involves unique, enantiomer-selective interactions within the COX-1 side pocket region that stabilize drug binding nih.gov. While direct detailed structural data specifically on the enantioselective binding of this compound to COX isoforms was not extensively provided, the general principles of differential interactions within the active site due to subtle structural variations in the enzyme and the ligand's stereochemistry underpin the observed enantioselectivity nih.govnih.govnih.gov.
Pharmacological Profile and Efficacy Research
Pharmacodynamic Characterization
Esflurbiprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.comclinicaltrials.eudrugbank.com This inhibition reduces the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com Studies have demonstrated that this compound exhibits potent inhibitory activity against both human recombinant COX-1 and COX-2 enzymes. nih.gov
Analgesic Efficacy in Preclinical Pain Models
The analgesic efficacy of this compound has been evaluated in various preclinical animal models of inflammatory pain. mims.commims.commims.comnih.gov
Urate-Induced Knee Joint Arthritic Pain Models
In a dog model of urate-induced knee joint arthritic pain, dermal application of this compound plaster demonstrated a suppression of the increase in abnormal gait score compared to a vehicle group. mims.compmda.go.jp Specifically, this compound at a dose of 20 mg showed this effect at 8 hours after application. pmda.go.jp
Carrageenan-Induced Inflammatory Pain Models
This compound has shown analgesic effects in rat models of carrageenan-induced inflammatory pain. mims.commims.commims.com This model is commonly used to induce short-lasting acute inflammation and hyperalgesia. mdbneuro.com Studies comparing this compound with other NSAID patches like ketoprofen (B1673614) and loxoprofen (B1209778) in carrageenan-induced footpad inflammation in rats have been conducted. nih.govpmda.go.jp
Silver Nitrate-Induced Arthritic Pain Models
In rat models of silver nitrate-induced arthritis, which represent a subacute arthritis model, this compound plaster applied dermally reduced the frequency of phonation, an indicator of pain. mims.compmda.go.jpnih.gov The decrease in phonation frequency was observed in the this compound 3.3 mg group across all time periods compared to the vehicle group. pmda.go.jp
Adjuvant-Induced Arthritic Pain Models
The analgesic effect of this compound against chronic pain has been investigated in rat models of adjuvant-induced arthritis. mims.commims.comnih.govpmda.go.jpnih.gov This model is induced by the administration of Mycobacterium tuberculosis and is used to evaluate chronic inflammatory pain. nih.govnih.govpmda.go.jp In these models, dermal application of this compound plaster increased the threshold of escape response to pressure stimulation compared to the vehicle group. pmda.go.jp The this compound 3.3 mg group showed an increase in the cumulative threshold of escape response over a 7-day administration period when compared to flurbiprofen (B1673479) patch (FP) and ketoprofen groups. pmda.go.jp
Anti-inflammatory Efficacy in Preclinical Inflammation Models
This compound has demonstrated anti-inflammatory efficacy in various preclinical models of acute inflammation. mims.commims.commims.comscribd.com These include rat models of carrageenan-induced footpad inflammation, traumatic edema, and adjuvant-induced arthritis. mims.commims.commims.comscribd.com
In rat models of carrageenan-induced footpad inflammation, dermal application of this compound plaster suppressed foot volume increase. pmda.go.jp Suppression of swelling was observed in this compound groups compared to the vehicle group in adjuvant-induced arthritis models. pmda.go.jp This suppression was dose-dependent in chronic inflammation models. pmda.go.jp In models of contusion edema, this compound plaster also suppressed edema at various time points compared to the vehicle group. pmda.go.jp
Data Tables
Based on the available information, here are some data points that can be presented in interactive tables:
Table 1: Analgesic Efficacy in Adjuvant-Induced Arthritis Model (Rat)
| Treatment Group (Plaster Applied Dermally) | Effect on Escape Response Threshold (vs. Vehicle) | Cumulative Escape Response Threshold (vs. FP and Ketoprofen) |
| Vehicle | - | - |
| This compound 1.65 mg | Not specified in detail | Not specified in detail |
| This compound 3.3 mg | Increased | Increased over 7 days |
| FP Patch 3.3 mg | Not specified in detail | Lower than this compound 3.3 mg |
| Ketoprofen Plaster 3.3 mg | Not specified in detail | Lower than this compound 3.3 mg |
Table 2: Anti-inflammatory Efficacy in Adjuvant-Induced Arthritis Model (Rat)
| Treatment Group (Plaster Applied Dermally for 7 days) | Effect on Limb Swelling (vs. Vehicle) |
| Vehicle | - |
| This compound 0.033 mg | Suppression (dose-dependent) |
| This compound 0.0825 mg | Suppression (dose-dependent) |
| This compound 0.33 mg | Suppression (dose-dependent) |
| This compound 0.825 mg | Suppression (dose-dependent) |
| This compound 1.65 mg | Suppression (dose-dependent) |
| This compound 3.3 mg | Suppression (dose-dependent) |
Table 3: Analgesic Effect in Silver Nitrate-Induced Arthritis Model (Rat)
| Treatment Group (Plaster Applied Dermally for 3 hours) | Effect on Frequency of Phonation (vs. Vehicle) |
| Vehicle | - |
| This compound 1.65 mg | Not specified in detail |
| This compound 3.3 mg | Decreased in all time periods |
| FP Patch 3.3 mg | No decrease in any time period |
| Ketoprofen Plaster 3.3 mg | Decrease only at 3 hours |
Carrageenan-Induced Footpad Inflammation Models
The carrageenan-induced paw edema model is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds criver.comcreative-biolabs.comnih.gov. In rat models of carrageenan-induced footpad inflammation, this compound plaster has demonstrated anti-inflammatory effects, suppressing edema formation mims.commims.compmda.go.jp. Studies have shown that this compound plaster at various doses can suppress oedema compared to a vehicle control group pmda.go.jp. The effect was observed at different time points following carrageenan administration pmda.go.jp.
Traumatic Oedema Models
This compound has also shown effects in animal models of traumatic oedema. In rat models of contusion oedema in the hind limb, this compound plaster suppressed the development of oedema compared to the vehicle group mims.commims.compmda.go.jp.
Adjuvant-Induced Arthritis Models
The adjuvant-induced arthritis (AIA) model in rats is a common model for studying chronic inflammation and pain associated with arthritis nih.govcreative-biolabs.com. This compound plaster has been evaluated in this model for its anti-inflammatory and analgesic effects mims.comnih.govnih.govresearchgate.net. Studies in the AIA model have shown that multiple applications of this compound plaster can alleviate inflammatory pain and edema nih.govresearchgate.net. Compared to control groups, application of this compound plaster decreased prostaglandin (B15479496) E2 (PGE2) content in the inflamed paw exudate and reduced paw hyperalgesia nih.govresearchgate.net.
Comparative Pharmacodynamic Studies with Other NSAIDs
Comparative studies have been conducted to assess the pharmacodynamic profile of this compound against other NSAIDs. In terms of cyclooxygenase inhibition, this compound has shown potent inhibitory activity against both COX-1 and COX-2 enzymes nih.gov. One study reported IC50 values for this compound against human recombinant COX-1 and COX-2 to be 8.97 nM and 2.94 nM, respectively, demonstrating more potent inhibitory activity compared to ketoprofen and loxoprofen nih.gov.
In animal models, this compound plaster has shown superior or comparable efficacy compared to patches or plasters containing other NSAIDs like racemic flurbiprofen and ketoprofen in reducing inflammation and pain pmda.go.jpnih.govresearchgate.netnih.govresearchgate.net. For instance, in the carrageenan-induced footpad inflammation model, this compound plaster suppressed oedema, and its effect was comparable to that of flurbiprofen patch and ketoprofen plaster pmda.go.jp. In the AIA model, this compound plaster demonstrated superior analgesic efficacy compared to ketoprofen and loxoprofen patches, which is attributed to its potent COX inhibitory activity and greater skin absorption nih.govresearchgate.net.
Pharmacokinetic Analysis
Pharmacokinetic studies of this compound have investigated its absorption, distribution, metabolism, and excretion mims.compatsnap.compmda.go.jp. Following topical administration, this compound is absorbed and reaches systemic circulation mims.compmda.go.jpresearchgate.net. It is primarily metabolized by the hepatic enzyme CYP2C9 mims.commims.com.
Absorption Kinetics and Transdermal Permeation Efficiency
This compound, particularly in topical patch formulations, has been developed with a focus on improved dermal absorption and delivery to target tissues mims.compmda.go.jpnih.gov. Studies have shown that this compound plaster provides sustained and stable plasma levels of the drug following topical application researchgate.netdovepress.com. The transdermal absorption rate of this compound from patches has been reported mims.comresearchgate.net. For example, a study in healthy adults reported a transdermal absorption of 48.34 ± 16.70% after a single 24-hour application of a 40 mg this compound patch mims.com. Another study indicated a high percutaneous absorption ratio ranging from 51.4% to 72.2% during a 24-hour topical application in humans researchgate.net.
Research has also explored factors influencing the transdermal permeation of flurbiprofen (which includes this compound), such as the use of permeation enhancers nih.govmdpi.comptfarm.pl. Studies using in vitro models like hairless mouse or Yucatan micropig skin have investigated the permeability of this compound and compared it to racemic flurbiprofen mdpi.comscirp.org. This compound has shown superior skin permeability compared to racemic flurbiprofen in in vitro models scirp.org.
Percutaneous Absorption Ratios in Animal Models
Animal models, such as rats and hairless rats, have been used to evaluate the percutaneous absorption of this compound pmda.go.jpresearchgate.netnih.govresearchgate.netresearchgate.netscirp.orgnih.gov. Studies in rats have indicated a higher percutaneous absorption rate for this compound plaster compared to existing NSAID patches researchgate.netnih.govresearchgate.net. For instance, one study reported that the absorption of this compound from its patch through rat skin was 92.9%, which was greater than that of ketoprofen and loxoprofen from their respective patches nih.govresearchgate.net.
In hairless rats, the absolute bioavailability of dermally applied this compound was reported as 95.9% compared to intravenous administration pmda.go.jp. Studies using Yucatan micropig skin, considered an in vitro model for animal skin, also indicated superior skin permeability of this compound compared to racemic flurbiprofen scirp.org. The steady-state permeation rate (Flux) of this compound was significantly higher than that of racemic flurbiprofen in this model scirp.org.
Here is a summary of some percutaneous absorption data in animal models:
| Animal Model | Formulation | Absorption / Ratio | Source |
| Hairless Rat | Dermal Application | Absolute bioavailability: 95.9% (vs IV) | pmda.go.jp |
| Rat | Patch | 92.9% absorption (compared to ketoprofen/loxoprofen) | nih.govresearchgate.net |
| Rat | Patch | Higher percutaneous absorption rate vs other NSAID patches | researchgate.netnih.govresearchgate.net |
| Yucatan Micropig | In vitro skin permeation | Superior permeability vs racemic flurbiprofen; Higher Flux | scirp.org |
In Vivo Dermal Absorption Rates
Studies have investigated the in vivo dermal absorption of this compound, particularly in the context of topical formulations like plasters. In healthy adult Japanese subjects receiving a single 24-hour application of a 40 mg this compound plaster, the transdermal absorption was calculated to be 48.34 ± 16.70% based on the residual drug amount in the patch mims.commims.com. With multiple 23-hour applications of once-daily doses of 80 mg this compound for 7 days in healthy adult Japanese subjects, the transdermal absorption was calculated to be 73.24 ± 11.58% mims.commims.com.
In a study involving dermal application of this compound (4.8 mg/kg) to rat models of inflammation, the plasma concentration at 6 hours after treatment was 5.59 ± 0.78 μg/mL pmda.go.jp. The percutaneous absorption ratio of an S-flurbiprofen plaster (SFPP) in healthy adult volunteers after a 24-hour topical application ranged from 51.4% to 72.2% researchgate.net.
Distribution and Tissue Penetration Dynamics
This compound demonstrates penetration into affected tissues following topical application mims.commims.com. Studies comparing the tissue penetration of this compound plaster (SFPP) with flurbiprofen tablets (FPT) in patients with knee osteoarthritis scheduled for knee replacement surgery have provided insights into its distribution dynamics nih.govnih.gov.
Synovial Tissue Concentrations
In patients with knee osteoarthritis, the levels of this compound in the synovia after a single 12-hour application of 20 mg of this compound were reported to be 14.8 times higher than those after the use of a 40 mg flurbiprofen patch mims.commims.com. A study comparing SFPP and FPT in knee osteoarthritis patients found that the maximum this compound concentration (Cmax) in the synovium was 245.20 ± 234.67 ng/g after 12 hours with SFPP nih.gov. The area under the concentration-time curve from 0 to 24 hours (AUC0–24 h) in the synovium was 4401.24 ng·h/g for the SFPP group nih.govnih.govresearchgate.net. Maximum this compound concentrations in the synovium were observed 12 hours after SFPP application nih.govnih.govresearchgate.net. Compared to a flurbiprofen patch, SFPP showed greater tissue penetration of S-flurbiprofen into the synovial tissue researchgate.net.
Synovial Fluid Concentrations
Following a single 12-hour application of 20 mg of this compound, the levels of this compound in the synovial fluid of patients with knee osteoarthritis were 32.7 times higher than those after the use of a 40 mg flurbiprofen patch mims.commims.com. In the comparative study of SFPP and FPT, the synovial fluid Cmax was 934.75 ± 811.71 ng/ml after 12 hours with SFPP nih.gov. The AUC0–24 h in synovial fluid for the SFPP group was 14,187.58 ng·h/ml nih.gov. Maximum this compound concentrations in synovial fluid were observed 12 hours after SFPP application nih.govnih.govresearchgate.net.
Plasma Concentration Profiles
In healthy adult Japanese subjects receiving a single 24-hour application of 40 mg of this compound, pharmacokinetic parameters and changes in plasma concentrations were observed mims.commims.com. After a single 12-hour application of 20 mg of this compound in patients with knee osteoarthritis, plasma levels were 34.5 times higher than those after the use of a 40 mg flurbiprofen patch mims.commims.com. In the comparative study, the plasma Cmax was 1690.50 ± 1258.73 ng/ml after 12 hours with SFPP nih.gov. The AUC0–24 h in plasma for the SFPP group was 26,782.25 ng·h/ml nih.gov. Plasma concentrations of this compound peaked at 12–22 hours in a study of SFPP administered for 24 hours nih.gov.
Protein Binding Characteristics, including Albumin Association
An in vitro study indicated that 99.95% of this compound was bound to human plasma protein, with albumin likely being the main binding protein mims.commims.com. This high level of protein binding is characteristic of many NSAIDs, including flurbiprofen, which is extensively bound (>98%) to plasma albumin at therapeutic concentrations nih.govpharmgkb.org. Albumin is a primary drug transporter and key binding protein that influences the concentration and activity of free drugs frontiersin.org.
Metabolic Pathways and Biotransformation
This compound primarily undergoes oxidative metabolism mims.commims.com. The main enzyme involved in the metabolism of this compound is CYP2C9 mims.commims.com. Biotransformation is a metabolic process that largely occurs in the liver, facilitated by enzymes that alter the chemical structures of substances nih.gov. These processes are typically divided into Phase I, Phase II, and Phase III reactions nih.gov. Phase I reactions, such as oxidation, reduction, or hydrolysis, often involve the cytochrome P450 system, converting lipophilic drugs into more polar molecules nih.gov. Phase II reactions involve the conjugation of hydrophilic groups to form water-soluble compounds for excretion nih.gov. While specific detailed pathways for this compound's metabolites were not extensively detailed in the search results, the primary oxidative step mediated by CYP2C9 is a key biotransformation route mims.commims.com. Flurbiprofen, the racemate, is known to be transformed to phase I (oxidative) metabolites such as 4′-hydroxyflurbiprofen, 3′,4′-dihydroxyflurbiprofen, and 3′-hydroxy,4′-methoxyflurbiprofen, as well as phase II metabolites (glucuronide and sulfate (B86663) conjugates) in humans nih.gov. Given that this compound is the S-enantiomer of flurbiprofen, it is likely to share some similar metabolic pathways, with CYP2C9 playing a dominant role mims.commims.compharmgkb.org.
Data Tables
| Parameter | SFPP (this compound Plaster) | FPT (Flurbiprofen Tablet) | Citation |
| Synovial Tissue Cmax (ng/g) | 245.20 ± 234.67 (at 12h) | 367.25 ± 50.18 (at 2h) | nih.gov |
| Synovial Tissue AUC0–24 h (ng·h/g) | 4401.24 | 4862.70 | nih.govnih.gov |
| Synovial Fluid Cmax (ng/ml) | 934.75 ± 811.71 (at 12h) | 1017.40 ± 394.15 (at 7h) | nih.gov |
| Synovial Fluid AUC0–24 h (ng·h/ml) | 14187.58 | - | nih.gov |
| Plasma Cmax (ng/ml) | 1690.50 ± 1258.73 (at 12h) | 2160.00 ± 563.21 (at 2h) | nih.gov |
| Plasma AUC0–24 h (ng·h/ml) | 26782.25 | - | nih.gov |
Note: Data for FPT AUC0–24 h in synovial fluid and plasma were not available in the provided snippets.
| Application Type & Dose | Transdermal Absorption Rate (%) | Study Population | Citation |
| Single 24-hour, 40 mg plaster | 48.34 ± 16.70 | Healthy adult Japanese | mims.commims.com |
| Multiple 23-hour, 80 mg daily | 73.24 ± 11.58 | Healthy adult Japanese | mims.commims.com |
| 24-hour topical, 2-60 mg SFPP | 51.4 - 72.2 | Healthy adult volunteers | researchgate.net |
Oxidative Metabolism via Cytochrome P450 Enzymes (e.g., CYP2C9)
The oxidative metabolism of this compound is predominantly catalyzed by CYP2C9, leading to the formation of hydroxylated metabolites. nih.govmims.commims.commims.comnih.govmdpi.com Specifically, the major oxidative pathway involves 4'-hydroxylation. nih.govnih.gov In vitro studies using cDNA-expressed individual CYP450 forms have confirmed that CYP2C9, along with an allelic variant (R144C), readily catalyzes the 4'-hydroxylation of both (R)- and (S)-flurbiprofen. nih.gov While CYP1A2 also showed some activity, its turnover rate was significantly lower compared to CYP2C9. nih.gov Other CYP isoforms such as CYP2C8, CYP2E1, and CYP3A4 were not found to be active in the 4'-hydroxylation of either enantiomer. nih.gov
Impact of Genetic Polymorphism on Metabolism (e.g., CYP2C93/3)
The CYP2C9 gene is known for its high degree of polymorphism, with numerous alleles identified. nih.govmdpi.com Among these, the CYP2C92 and CYP2C93 alleles are particularly significant as they result in clinically relevant reductions in enzyme activity. mdpi.commedsci.org The wild-type allele, associated with normal enzyme activity, is designated as CYP2C91. nih.govmdpi.com Individuals carrying variant alleles, particularly those homozygous for CYP2C93 (genotype CYP2C93/3), exhibit significantly impaired CYP2C9 activity. mims.commims.comnih.gov Studies using human liver microsomes have demonstrated that the 4'-hydroxylation activity (CLint) in poor metabolizers (with genotype CYP2C93/3) is markedly lower, approximately 1/69th of that observed in extensive metabolizers (with genotype CYP2C91/1). mims.commims.com This reduced metabolic capacity in poor metabolizers leads to increased exposure to flurbiprofen. nih.gov
The impact of CYP2C9 genetic polymorphisms on flurbiprofen metabolism is summarized in the table below:
| CYP2C9 Genotype | Predicted Phenotype | Relative 4'-Hydroxylation Activity (vs. 1/1) | Impact on Flurbiprofen Metabolism |
| 1/1 | Extensive Metabolizer | 1 (Reference) | Normal metabolism |
| 1/2 | Intermediate Metabolizer | Reduced | Decreased metabolism |
| 1/3 | Intermediate Metabolizer | Reduced | Decreased metabolism |
| 2/2 | Intermediate Metabolizer | Reduced | Decreased metabolism |
| 2/3 | Poor Metabolizer | Markedly Reduced | Significantly decreased metabolism |
| 3/3 | Poor Metabolizer | ~1/69 | Severely decreased metabolism |
Note: This table is based on information regarding flurbiprofen metabolism by CYP2C9, which is the primary metabolic pathway for this compound.
Identification and Activity of Major Metabolites
The primary metabolic pathway of this compound involves hydroxylation, leading to the formation of 4'-hydroxy-S-flurbiprofen. nih.govnih.gov This 4'-hydroxy compound is considered a major metabolite. nih.gov Further biotransformation includes conjugation reactions, with glucuronide or sulfate conjugates of the 4'-hydroxy compound being identified as major metabolites. mims.commims.com Other metabolites that have been identified include free glucuronate conjugates, the 4'-hydroxy compound itself, and glucuronate conjugates of the 3'-hydroxy-4'-methoxy compound. mims.com
Regarding the activity of the major metabolite, 4'-hydroxy-flurbiprofen has shown little anti-inflammatory activity in animal models of inflammation. nih.gov In vitro studies evaluating the inhibitory effect of metabolites against cyclooxygenase (COX) enzymes have shown that the major metabolite (M1) of this compound in human plasma has significantly lower inhibitory activity against COX-1 and COX-2 compared to the parent compound. The IC50 values for M1 against COX-1 and COX-2 were reported as 17.7 μmol/L and 10.1 μmol/L, respectively, while the IC50 of this compound against PGE2 production was 14 nmol/L. pmda.go.jp
Elimination Pathways and Excretion Profiles
Following metabolism, this compound and its metabolites are primarily eliminated from the body via excretion, with renal excretion being a significant pathway. nih.gov Studies in healthy adults receiving this compound have shown that a relatively small percentage of the administered dose is excreted unchanged in the urine. mims.commims.com A substantial portion of the dose, approximately 70%, is eliminated in the urine as parent drug and metabolites. nih.gov
In a study involving healthy Japanese adults who received a single 24-hour application of 80 mg of this compound, a small amount (0.253%) of the dose was excreted as the unchanged compound in the urine over a 72-hour period following the start of application. mims.commims.com The major metabolites excreted were the glucuronate or sulfate conjugates of the 4'-hydroxy compound. mims.commims.com
Flurbiprofen (the racemate) is reported to have an elimination half-life ranging from 4.7 to 5.7 hours. mims.comnih.gov Renal elimination is a key route for the clearance of flurbiprofen metabolites. nih.gov
Chiral Inversion Studies of the Optical Isomer
This compound is the S-enantiomer of flurbiprofen, a chiral non-steroidal anti-inflammatory drug (NSAID). mims.comnih.govguidetopharmacology.orgresearchgate.net Chirality in drug molecules can lead to different pharmacological activities and pharmacokinetic profiles for each enantiomer. monash.edu A characteristic metabolic process for some 2-arylpropionic acid NSAIDs, including flurbiprofen, is chiral inversion, where one enantiomer is converted to the other. nih.govnih.gov
Studies have investigated the potential for chiral inversion of flurbiprofen enantiomers in various species. Inversion of (R)-flurbiprofen to (S)-flurbiprofen has been observed to varying extents in different animal models, such as dogs and guinea pigs, with lower inversion rates noted in rats and gerbils. nih.govnih.gov The enzyme α-methylacyl-CoA racemase (AMACR) is known to be involved in the chiral inversion pathway that converts the R-enantiomer to the S-enantiomer for this class of NSAIDs. nih.gov
Crucially, in humans, the chiral inversion of (R)-flurbiprofen to (S)-flurbiprofen is considered negligible. nih.gov Similarly, administration of (S)-flurbiprofen to various species, including dogs, guinea pigs, rats, and gerbils, did not result in the detection of (R)-flurbiprofen in plasma, suggesting minimal or no inversion from the S- to the R-enantiomer. nih.gov This indicates that this compound (S-flurbiprofen) is metabolically stable in terms of chiral inversion in humans.
| Species | Fraction Inverted (R- to S-flurbiprofen) | Inversion (S- to R-flurbiprofen) |
| Human | Negligible nih.gov | Not detected nih.gov |
| Dog | 0.39 nih.gov | Not detected nih.gov |
| Guinea Pig | 1.00 nih.gov | Not detected nih.gov |
| Rat | 0.02 - 4.1% nih.govnih.gov | Not detected nih.gov |
| Gerbil | 0.05 nih.gov | Not detected nih.gov |
| Mouse | 24.7% - 37.7% nih.gov | Not specified in source |
Preclinical Safety and Toxicology Studies
Safety Pharmacology Assessments
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. These studies typically focus on the cardiovascular, central nervous system, and respiratory systems.
Cardiovascular System Effects
Assessment of the cardiovascular system is a critical component of safety pharmacology due to the potential for drug-induced cardiac effects. Studies on esflurbiprofen have investigated its impact on various cardiovascular parameters, including the hERG potassium channel, blood pressure, heart rate, electrocardiogram, and blood flow.
Studies using human embryonic kidney (HEK 293) cells expressing the hERG potassium channel investigated the effect of this compound on hERG current. This compound at concentrations of 0.1, 1, or 10 μmol/L did not affect hERG current. pmda.go.jp
In male beagle dogs, intravenous administration of this compound at doses of 0.1, 1, or 10 mg/kg as a single dose showed no observed effects on blood pressure (systolic, diastolic, and mean), heart rate, or electrocardiogram (waveform, PR interval, QT interval, and QRS interval) in any of the tested groups. pmda.go.jp
The effect of this compound against vascular hyperpermeability has also been investigated in animal models. In one study, dermal application of a plaster containing 3.3 mg this compound suppressed intracutaneous, subcutaneous, and intramuscular vascular hyperpermeability compared to a control group. pmda.go.jp
Central Nervous System Effects
Preclinical studies have also assessed the potential effects of this compound on the central nervous system (CNS).
In male mice administered this compound subcutaneously at doses of 0.1, 1, or 10 mg/kg, evaluation of clinical signs and behavior using Irwin's modified method showed a slight increase in activity in the 0.1 and 1 mg/kg groups. pmda.go.jp this compound at these doses did not affect activity or sleep induced by hexobarbital (B1194168) sodium. pmda.go.jp
Studies on the effect of this compound on convulsions in male mice administered subcutaneously at 0.1, 1, or 10 mg/kg showed no effect on electroconvulsion or pentylenetetrazol-induced convulsions at any dose. pmda.go.jp
The effect on nociceptive reaction was also investigated. In male mice treated subcutaneously with this compound, writhing frequency induced by acetic acid saline solution decreased by 64% and 84% in the 1 and 10 mg/kg groups, respectively, compared to the vehicle group. pmda.go.jp However, the response to pressure stimulus caused by tail pinching was not affected in any groups. pmda.go.jp
Rectal temperature in male rats administered this compound subcutaneously at 0.1, 1, or 10 mg/kg was not affected in any of the dose groups. pmda.go.jp
Respiratory System Effects
The impact of this compound on the respiratory system has been examined in preclinical studies.
In male beagle dogs administered this compound intravenously at doses of 0.1, 1, or 10 mg/kg as a single dose, no effect was observed on either the respiratory rate or the respiratory pressure. pmda.go.jp
Gastrointestinal System Pathology Research
NSAIDs are known to have potential effects on the gastrointestinal system, and preclinical research on this compound has included investigations into gastric ulcer induction mechanisms and the impact on gastrointestinal mucosal integrity.
Gastric Ulcer Induction Mechanisms
The mechanism of gastric ulcer induction by NSAIDs is primarily linked to the inhibition of cyclooxygenase, which leads to reduced synthesis of prostaglandins (B1171923). Prostaglandins play a protective role in maintaining the integrity of the gastric mucosa. patsnap.comnih.govwjgnet.com Inhibition of prostaglandin (B15479496) synthesis can lead to decreased gastric blood flow and compromised delivery of oxygen and nutrients to the gastric mucosa, contributing to damage. nih.govwjgnet.com Some NSAIDs may also have direct toxic effects on the gastric mucosa. nih.govwjgnet.com
Preclinical studies in rats have investigated the gastric ulcer-inducing effect of this compound. In one study, male rats received dermal application of a plaster containing this compound at doses of 0, 1, 3, 10, or 30 mg/kg, or oral suspension containing this compound at doses of 0, 0.1, 0.3, 1, or 3 mg/kg. Gastric ulcer was observed in animals receiving dermal this compound at doses ≥ 3 mg/kg and those receiving oral this compound at doses ≥ 0.1 mg/kg. pmda.go.jp
The minimum Cmax and AUC0-24h values of this compound observed in animals showing gastric ulcer after dermal application were 1.70 μg/mL and 26.01 μg·h/mL, respectively. pmda.go.jp For animals showing gastric ulcer after oral administration, the minimum Cmax and AUC0-24h were 0.25 μg/mL and 2.49 μg·h/mL, respectively. pmda.go.jp These data suggest that higher systemic exposure was associated with gastric ulcer induction via dermal administration compared to oral administration in this study. pmda.go.jp
Impact on Gastrointestinal Mucosal Integrity
The integrity of the gastrointestinal mucosal barrier is crucial for protecting the underlying tissue from the harsh environment within the digestive tract. Prostaglandins are important for maintaining this barrier function. nih.govwjgnet.com Inhibition of prostaglandin synthesis by NSAIDs can compromise mucosal integrity. nih.govwjgnet.com
While specific detailed research findings solely focused on this compound's direct impact on gastrointestinal mucosal integrity mechanisms beyond COX inhibition and subsequent prostaglandin reduction were not extensively detailed in the provided search results, the observed gastric ulcer induction in preclinical studies is a direct indicator of compromised mucosal integrity. pmda.go.jp The mechanism is understood to involve the reduction of protective prostaglandins due to COX inhibition. patsnap.comnih.govwjgnet.com
In a study investigating gastrointestinal transport in male mice administered this compound subcutaneously at doses of 0.1, 1, or 10 mg/kg, gastrointestinal transport of charcoal powder was not affected in any of the groups. pmda.go.jp
Gastric Ulcer Induction in Rats
| Administration Route | Dose (mg/kg) | Gastric Ulcer Observed | Minimum Cmax (μg/mL) | Minimum AUC0-24h (μg·h/mL) |
| Dermal | ≥ 3 | Yes | 1.70 | 26.01 |
| Oral | ≥ 0.1 | Yes | 0.25 | 2.49 |
Renal System Function Studies
The renal system is a key area of investigation for NSAIDs due to their known effects on prostaglandin synthesis, which plays a vital role in regulating renal blood flow and electrolyte balance. Preclinical studies on this compound have examined its impact on various aspects of kidney function, including urinary electrolyte excretion and glomerular filtration rate.
Effects on Urinary Electrolyte Excretion
Studies in rats have demonstrated that this compound can influence urinary electrolyte excretion. In one study, subcutaneous administration of this compound at doses of 1 and 10 mg/kg resulted in decreased chloride ion excretion in pooled urine collected between 0 and 6 hours after dosing, by 72% and 59%, respectively. The sodium/potassium ratio in pooled urine also decreased by 65% and 59% in the 1 and 10 mg/kg groups, respectively. Additionally, sodium ion excretion in pooled urine decreased by 67% in the 10 mg/kg group. Conversely, urine volume between 6 and 24 hours after dosing increased by 194% and 217% in the 1 and 10 mg/kg groups, respectively. pmda.go.jp
These findings suggest that this compound, likely through its cyclooxygenase (COX) inhibitory activity, can lead to alterations in renal handling of electrolytes and water, a mechanism common to NSAIDs which can affect sodium resorption in the kidney by inhibiting prostaglandin synthesis. pmda.go.jp
Impact on Glomerular Filtration Rate
The glomerular filtration rate (GFR) is a key indicator of kidney function. While preclinical studies specifically detailing the direct impact of this compound on GFR in animal models were not extensively highlighted in the search results, clinical data provides some insight into potential effects. A long-term study in osteoarthritis patients receiving this compound plaster showed small, statistically significant decreases in estimated glomerular filtration rate (eGFR) from baseline over 52 weeks. For instance, the 40 mg group showed a decrease from 76.0 ± 15.0 mL/min/1.73 m2 at baseline to 73.2 ± 13.7 mL/min/1.73 m2 at Week 52, and the 80 mg group showed a decrease from 73.4 ± 17.5 mL/min/1.73 m2 at baseline to 70.6 ± 15.0 mL/min/1.73 m2 at Week 52. pmda.go.jp Although these were clinical observations, they align with the known potential of NSAIDs to affect renal blood flow and thus GFR due to the inhibition of prostaglandin synthesis. pmda.go.jpmims.compatsnap.com
Hematological Effects Research
NSAIDs are known to affect platelet function due to their inhibition of COX enzymes, particularly COX-1, which is involved in the production of thromboxane (B8750289) A2, a potent inducer of platelet aggregation. Preclinical research on this compound has included investigations into its hematological effects, focusing on platelet aggregation and the associated bleeding risk.
Inhibition of Platelet Aggregation
This compound has been shown to inhibit platelet aggregation. This effect is attributed to its pharmacological action as a COX inhibitor. pmda.go.jp Inhibition of platelet aggregation is a common effect of NSAIDs and is directly related to their mechanism of action. pmda.go.jpdrugbank.com
Bleeding Risk Assessment
Due to its ability to inhibit platelet aggregation, this compound carries a potential risk of increasing bleeding tendency. mims.compatsnap.com This is a class effect of NSAIDs resulting from their impact on platelet function. mims.compatsnap.com While specific preclinical study data quantifying bleeding risk in animal models were not detailed, the known mechanism of action and the effect on platelet aggregation indicate this potential risk. pmda.go.jpmims.compatsnap.com
Reproductive and Developmental Toxicology
Preclinical studies on reproductive and developmental toxicology are crucial for assessing the potential risks of a compound to fertility, embryonic development, and postnatal development. Non-clinical data for this compound include studies on reproductive and developmental toxicity. pmda.go.jpmims.commims.com
Conventional preclinical studies of fertility and early development, and embryo-fetal development with this compound revealed no special hazard for humans based on non-clinical data. mims.commims.com However, a pre- and postnatal development study in rats using late pregnancy exposure indicated potential adverse effects. Maternal animal death was observed at doses ≥ 0.1 mg/kg. mims.commims.com A tendency for an increased number and percentage of stillborn pups was noted at 0.1, 0.3, and 3 mg/kg. mims.commims.com Delayed delivery occurred at 0.3 mg/kg, and a reduced live birth index was observed at doses ≥ 0.3 mg/kg. mims.commims.com Incomplete and prolonged delivery were also indicated at doses ≥ 1 mg/kg. mims.commims.com
After administration to rats during the lactation period, suppression of postnatal body weight gain and delayed onset of early behavior were seen at 3 mg/kg. mims.commims.com The exposure levels (AUC0-24h) in rats at 1 mg/kg on Day 17 of gestation were reported as comparable to or less than the exposure in humans receiving 40 mg or 80 mg of this compound. mims.com The AUC0-24h values at 0.1 and 0.3 mg/kg in rats appeared to be lower than those in humans. mims.com
These findings highlight potential risks during late pregnancy and lactation, observed at exposure levels in rats that were in some cases comparable to or higher than those seen in humans. mims.commims.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 72099 |
Preclinical safety and toxicology studies are a critical phase in the development of any pharmaceutical compound, providing essential data on potential adverse effects before human trials commence. For this compound, a non-steroidal anti-inflammatory drug (NSAID), comprehensive evaluations have been conducted to assess its safety profile across various physiological systems. These studies, performed in compliance with regulatory guidelines, aim to identify potential toxicities, understand their mechanisms, and determine safe exposure levels in animal models.
Renal System Function Studies
The renal system is a key area of investigation for NSAIDs due to their known effects on prostaglandin synthesis, which plays a vital role in regulating renal blood flow and electrolyte balance. Preclinical studies on this compound have examined its impact on various aspects of kidney function, including urinary electrolyte excretion and glomerular filtration rate.
Effects on Urinary Electrolyte Excretion
Studies in rats have demonstrated that this compound can influence urinary electrolyte excretion. In one study, subcutaneous administration of this compound at doses of 1 and 10 mg/kg resulted in decreased chloride ion excretion in pooled urine collected between 0 and 6 hours after dosing, by 72% and 59%, respectively. pmda.go.jp The sodium/potassium ratio in pooled urine also decreased by 65% and 59% in the 1 and 10 mg/kg groups, respectively. pmda.go.jp Additionally, sodium ion excretion in pooled urine decreased by 67% in the 10 mg/kg group. pmda.go.jp Conversely, urine volume between 6 and 24 hours after dosing increased by 194% and 217% in the 1 and 10 mg/kg groups, respectively. pmda.go.jp
These findings suggest that this compound, likely through its cyclooxygenase (COX) inhibitory activity, can lead to alterations in renal handling of electrolytes and water, a mechanism common to NSAIDs which can affect sodium resorption in the kidney by inhibiting prostaglandin synthesis. pmda.go.jp
Table 1: Effects of Subcutaneous this compound on Urinary Electrolyte Excretion in Rats (0-6 hours post-dosing)
| Dose (mg/kg) | Chloride Ion Excretion (% Decrease) | Sodium/Potassium Ratio (% Decrease) | Sodium Ion Excretion (% Decrease) |
| 1 | 72 | 65 | Not specified |
| 10 | 59 | 59 | 67 |
Table 2: Effects of Subcutaneous this compound on Urine Volume in Rats (6-24 hours post-dosing)
| Dose (mg/kg) | Urine Volume (% Increase) |
| 1 | 194 |
| 10 | 217 |
Impact on Glomerular Filtration Rate
The glomerular filtration rate (GFR) is a key indicator of kidney function. While preclinical studies specifically detailing the direct impact of this compound on GFR in animal models were not extensively highlighted in the search results, clinical data provides some insight into potential effects. A long-term study in osteoarthritis patients receiving this compound plaster showed small, statistically significant decreases in estimated glomerular filtration rate (eGFR) from baseline over 52 weeks. pmda.go.jp For instance, the 40 mg group showed a decrease from 76.0 ± 15.0 mL/min/1.73 m2 at baseline to 73.2 ± 13.7 mL/min/1.73 m2 at Week 52, and the 80 mg group showed a decrease from 73.4 ± 17.5 mL/min/1.73 m2 at baseline to 70.6 ± 15.0 mL/min/1.73 m2 at Week 52. pmda.go.jp Although these were clinical observations, they align with the known potential of NSAIDs to affect renal blood flow and thus GFR due to the inhibition of prostaglandin synthesis. pmda.go.jpmims.compatsnap.com
Hematological Effects Research
NSAIDs are known to affect platelet function due to their inhibition of COX enzymes, particularly COX-1, which is involved in the production of thromboxane A2, a potent inducer of platelet aggregation. Preclinical research on this compound has included investigations into its hematological effects, focusing on platelet aggregation and the associated bleeding risk.
Inhibition of Platelet Aggregation
This compound has been shown to inhibit platelet aggregation. pmda.go.jp This effect is attributed to its pharmacological action as a COX inhibitor. pmda.go.jpdrugbank.com Inhibition of platelet aggregation is a common effect of NSAIDs and is directly related to their mechanism of action. pmda.go.jpdrugbank.com
Bleeding Risk Assessment
Due to its ability to inhibit platelet aggregation, this compound carries a potential risk of increasing bleeding tendency. mims.compatsnap.com This is a class effect of NSAIDs resulting from their impact on platelet function. mims.compatsnap.com While specific preclinical study data quantifying bleeding risk in animal models were not detailed, the known mechanism of action and the effect on platelet aggregation indicate this potential risk. pmda.go.jpmims.compatsnap.com
Reproductive and Developmental Toxicology
Preclinical studies on reproductive and developmental toxicology are crucial for assessing the potential risks of a compound to fertility, embryonic development, and postnatal development. Non-clinical data for this compound include studies on reproductive and developmental toxicity. pmda.go.jpmims.commims.com
Conventional preclinical studies of fertility and early development, and embryo-fetal development with this compound revealed no special hazard for humans based on non-clinical data. mims.commims.com However, a pre- and postnatal development study in rats using late pregnancy exposure indicated potential adverse effects. Maternal animal death was observed at doses ≥ 0.1 mg/kg. mims.commims.com A tendency for an increased number and percentage of stillborn pups was noted at 0.1, 0.3, and 3 mg/kg. mims.commims.com Delayed delivery occurred at 0.3 mg/kg, and a reduced live birth index was observed at doses ≥ 0.3 mg/kg. mims.commims.com Incomplete and prolonged delivery were also indicated at doses ≥ 1 mg/kg. mims.commims.com
After administration to rats during the lactation period, suppression of postnatal body weight gain and delayed onset of early behavior were seen at 3 mg/kg. mims.commims.com The exposure levels (AUC0-24h) in rats at 1 mg/kg on Day 17 of gestation were reported as comparable to or less than the exposure in humans receiving 40 mg or 80 mg of this compound. mims.com The AUC0-24h values at 0.1 and 0.3 mg/kg in rats appeared to be lower than those in humans. mims.com
These findings highlight potential risks during late pregnancy and lactation, observed at exposure levels in rats that were in some cases comparable to or higher than those seen in humans. mims.commims.com
Fetal Ductus Arteriosus Constriction Mechanisms
Non-steroidal anti-inflammatory drugs are known to carry a risk of constricting the fetal ductus arteriosus when used during the third trimester of pregnancy nih.govresearchgate.netanalesdepediatria.orgclinmedcasereportsjournal.com. This effect is related to their mechanism of inhibiting prostaglandin synthesis, as prostaglandins play a crucial role in maintaining the patency of the ductus arteriosus in the fetus clinmedcasereportsjournal.commdpi.com. Studies on other NSAIDs, such as indomethacin (B1671933) and flurbiprofen (B1673479), have demonstrated dose-dependent constriction of the fetal ductus arteriosus in rats, with a more pronounced effect observed in near-term fetuses compared to preterm ones nih.gov. Both selective cyclooxygenase (COX)-1 and COX-2 inhibitors have been shown to constrict the fetal ductus arteriosus in rats nih.gov. While specific detailed mechanisms of this compound's direct effect on fetal ductus arteriosus constriction were not extensively detailed in the provided search results, as an NSAID and the active enantiomer of flurbiprofen, it is understood to share the class effect of prostaglandin synthesis inhibition. Constriction of the fetal ductus arteriosus has been reported in women in late pregnancy using other topical nonsteroidal anti-inflammatory analgesics mims.commims.com.
Postnatal Development Impact (e.g., Body Weight Gain, Early Behavior)
Studies in rats have investigated the impact of this compound exposure during late pregnancy and the lactation period on postnatal development mims.commims.commims.compmda.go.jp. In a pre- and postnatal development study where this compound was administered subcutaneously to pregnant rats from Gestation Day 17 to Lactation Day 4, several effects were observed in both maternal animals and offspring pmda.go.jp.
Maternal animal death was indicated at doses of ≥ 0.1 mg/kg mims.commims.compmda.go.jp. In offspring, a tendency for an increased number and percentage of stillborn pups was noted at doses of 0.1, 0.3, and 3 mg/kg mims.commims.comscribd.com. Delayed delivery was observed at 0.3 mg/kg, and a reduced live birth index was seen at doses ≥ 0.3 mg/kg mims.commims.com. Incomplete and prolonged delivery were also indicated at doses ≥ 1 mg/kg mims.com.
Specifically concerning postnatal development, suppression of postnatal body weight gain and delayed onset of early behavior were observed in rats at a dose of 3 mg/kg after this compound was administered during the lactation period mims.commims.commims.com. The exposure levels in rats at 3 mg/kg on Day 17 of gestation, as measured by AUC₀-₂₄h, were significantly higher (5.77 and 2.55 times) than the exposure in humans after administration of 40 mg or 80 mg of this compound mims.commims.commims.com. The no observed adverse effect level (NOAEL) for maternal general toxicity and offspring toxicity (F1) was determined to be 1 mg/kg/day, while the NOAEL for maternal reproductive toxicity was 0.3 mg/kg/day pmda.go.jp.
The following table summarizes some of the observed effects on postnatal development in rats:
| Dose (mg/kg/day) | Maternal Animal Death | Stillborn Pups (Increased Number/Percentage) | Delayed Delivery | Reduced Live Birth Index | Incomplete/Prolonged Delivery | Suppression of Postnatal Body Weight Gain | Delayed Early Behavioral Ontogeny |
| 0.1 | ≥ 0.1 mg/kg indicated mims.commims.compmda.go.jp | Tendency at 0.1, 0.3, and 3 mg/kg mims.commims.comscribd.com | Reduced at ≥ 0.3 mg/kg mims.commims.com | ||||
| 0.3 | Tendency at 0.1, 0.3, and 3 mg/kg mims.commims.comscribd.com | Observed at 0.3 mg/kg mims.commims.com | Reduced at ≥ 0.3 mg/kg mims.commims.com | ||||
| 1 | Tendency at 0.1, 0.3, and 3 mg/kg mims.commims.comscribd.com | Reduced at ≥ 0.3 mg/kg mims.commims.com | Indicated at ≥ 1 mg/kg mims.com | ||||
| 3 | Tendency at 0.1, 0.3, and 3 mg/kg mims.commims.comscribd.com | Reduced at ≥ 0.3 mg/kg mims.commims.com | Indicated at ≥ 1 mg/kg mims.com | Observed at 3 mg/kg mims.commims.commims.com | Observed at 3 mg/kg mims.commims.commims.com |
Clinical Research and Therapeutic Efficacy
Methodologies in Clinical Trials
Clinical trials evaluating esflurbiprofen have utilized designs consistent with standard pharmaceutical development phases to assess its efficacy and gather data on its performance in patient populations.
Phase II Clinical Trial Designs (e.g., Dose-Finding Studies)
Phase II clinical trials for this compound have included dose-finding studies aimed at identifying optimal dose levels for efficacy. A multicenter, randomized, double-blind, placebo-controlled, parallel-group comparative Phase II study specifically investigated this compound plaster (SFPP) in patients with knee osteoarthritis. This study compared SFPP at doses of 10 mg, 20 mg, and 40 mg against a placebo over a 2-week treatment period. dovepress.comnih.gov The primary efficacy endpoint in this trial was the improvement in knee pain when rising from a chair, assessed using a Visual Analogue Scale (VAS). dovepress.comnih.gov Other endpoints included clinical symptoms, pain on walking, and global assessment by both the investigator and the patient. dovepress.comnih.gov Another Phase II trial investigated the efficacy and safety of an this compound hydrogel patch compared to placebo in patients with acute strains, sprains, or bruises of the extremities following blunt trauma. This was a randomized, quadruple-blind, placebo-controlled, parallel-group, multicenter study. veeva.comclinicaltrials.govclinicaltrialsregister.eu
Phase III Clinical Trial Designs (e.g., Randomized, Double-Blind, Placebo-Controlled, Active-Controlled, Non-Inferiority Trials)
Phase III clinical trials for this compound have employed rigorous designs to confirm efficacy and compare it to existing treatments. A multicenter, randomized, active-controlled, open-label, non-inferiority Phase III trial compared SFPP to diclofenac (B195802) gel in patients with knee osteoarthritis over a 2-week period. nih.govresearchgate.net This study enrolled 311 patients. nih.govresearchgate.net The primary efficacy outcome was knee pain when rising from a chair, measured by a modified VAS (rVAS). nih.govresearchgate.net Other efficacy outcomes included clinical symptoms, pain on walking, and global assessments by the investigator and patient. nih.govresearchgate.net Another Phase III trial, a multicenter, randomized, adequate, and well-controlled study, compared SFPP to a flurbiprofen (B1673479) patch in 633 knee osteoarthritis patients over two weeks. nih.gov This trial was double-blinded for both investigators and patients. nih.gov The primary endpoint was also the improvement in knee pain on rising from a chair, assessed by rVAS. nih.gov Randomized, controlled, double-blind, multi-center Phase III trials have also been conducted to evaluate the efficacy and safety of an this compound topical system (EFTS) in the local symptomatic and short-term treatment of pain in conditions such as ankle sprains and contusions. patsnap.commedpath.comveeva.com
Long-Term Clinical Studies (e.g., up to 52 weeks)
Long-term clinical studies have been conducted to evaluate the sustained effects of this compound. An open-label, uncontrolled prospective study evaluated the safety of a 52-week application of SFPP in 201 osteoarthritis patients. nih.gov While primarily focused on safety, this study also included efficacy evaluations based on patient's and clinician's global assessments and clinical symptoms. nih.gov The efficacy evaluation in this long-term study showed improvement starting from 2 weeks after SFPP application, which was maintained throughout the 52 weeks of treatment. nih.gov
Efficacy Outcomes in Patient Populations
Clinical trials have assessed the efficacy of this compound across various patient populations suffering from painful conditions, with a primary focus on pain reduction.
Pain Reduction Assessment
Pain reduction has been a key efficacy outcome in this compound clinical trials, evaluated using standardized methodologies.
Visual Analogue Scale (VAS) Methodologies
The Visual Analogue Scale (VAS) is a commonly used tool in this compound clinical trials to quantify pain intensity. The VAS typically consists of a 100 mm line, where one end represents "no pain" (0 mm) and the other end represents "worst possible pain" (100 mm). Patients mark a point on the line that corresponds to their current pain level. veeva.comclinicaltrials.govclinicaltrialsregister.euclinicaltrials.eu In studies of this compound, VAS has been used to assess pain on movement (POM) and pain at rest. clinicaltrials.gov Baseline VAS scores are recorded, and changes from baseline are used to evaluate the effectiveness of the treatment. dovepress.comnih.govclinicaltrials.govclinicaltrialsregister.eunih.govnih.gov Meaningful and optimal pain reduction have been defined based on specific percentage reductions from baseline VAS scores, such as a 30% reduction for meaningful relief and a 50% reduction for optimal relief. clinicaltrials.gov
Detailed research findings from clinical trials demonstrate the efficacy of this compound in reducing pain. In a Phase II dose-finding study in knee osteoarthritis, the change in VAS pain score from baseline to the end of the trial was dose-dependent, with the 40 mg SFPP dose showing a significant difference compared to placebo. dovepress.comnih.gov The least squares mean change in VAS for the 40 mg group was 35.6 mm, compared to 29.5 mm for placebo. dovepress.comnih.gov The proportion of patients achieving 50% pain relief was significantly higher in the 40 mg SFPP group (72.4%) compared to placebo (51.2%). dovepress.comnih.gov
In a Phase III non-inferiority trial comparing SFPP to diclofenac gel in knee osteoarthritis, SFPP demonstrated non-inferiority to diclofenac gel in reducing pain when rising from a chair (rVAS). nih.govresearchgate.netnih.gov The least-squares mean change in rVAS at the end of the study was 41.52 mm for SFPP and 36.01 mm for diclofenac gel, with a between-group difference indicating non-inferiority. nih.govresearchgate.netnih.gov Statistically significant differences favoring SFPP were observed in rVAS, clinical symptoms, pain on walking, and global assessments compared to diclofenac gel. nih.govresearchgate.netnih.gov The proportion of patients achieving ≥50% pain intensity reduction was 83.8% in the SFPP group and 66.7% in the diclofenac gel group. nih.gov
Another Phase III trial comparing SFPP to a flurbiprofen patch in knee osteoarthritis showed the superiority of SFPP in efficacy. nih.gov The change in rVAS was 40.9 mm in the SFPP group compared to 30.6 mm in the flurbiprofen patch group, a statistically significant difference. nih.gov
Data from these studies can be summarized in tables to illustrate the pain reduction outcomes.
Table 1: Summary of Pain Reduction (VAS Change from Baseline) in a Phase II Knee OA Study (Illustrative Data based on search results)
| Treatment Group | N | VAS Change from Baseline (mm) (Least Squares Mean) | P-value vs. Placebo |
| Placebo | 127 | 29.5 | - |
| SFPP 10 mg | 128 | 31.5 | Not significant |
| SFPP 20 mg | 120 | 32.0 | Not significant |
| SFPP 40 mg | 134 | 35.6 | 0.001 |
Table 2: Summary of Pain Reduction (ΔrVAS) in a Phase III Knee OA Study (Illustrative Data based on search results)
| Treatment Group | N | ΔrVAS at End of Study (mm) (Least Squares Mean) | 95% CI | Between-Group Difference (SFPP - Comparator) | P-value |
| SFPP | 156 | 41.52 | 39.16-43.88 | 5.51 | 0.001 |
| Diclofenac Gel | 155 | 36.01 | 33.69-38.33 | - | - |
Table 3: Summary of Pain Reduction (ΔrVAS) in a Phase III Knee OA Study (Illustrative Data based on search results)
| Treatment Group | N | ΔrVAS (mm) (Change from Baseline) | P-value vs. FP Patch |
| SFPP | 318 | 40.9 | < 0.001 |
| Flurbiprofen Patch | 315 | 30.6 | - |
These findings highlight the consistent demonstration of pain reduction efficacy for this compound in clinical trials across different phases and comparator groups.
Numeric Rating Scale (NRS) Assessments
Numeric Rating Scale (NRS) assessments have been utilized in clinical trials to quantify pain intensity in patients treated with this compound. One study assessing this compound plaster (SFPP) in patients undergoing total knee arthroplasty utilized NRS scores to evaluate pain relief before surgery. nih.govumin.ac.jp While one comparative study did not find a significant difference in NRS scores between groups receiving S-flurbiprofen plaster and celecoxib (B62257) for post-THA pain, other trials have employed similar scales to measure pain reduction. umin.ac.jpnus.edu.sg A clinical trial protocol for knee osteoarthritis specifies the use of NRS for pain while walking, with inclusion criteria requiring moderate pain levels (4 to 7 out of 10). medpath.com
Specific Pain Metrics (e.g., Pain on Rising from a Chair, Pain on Walking)
Specific pain metrics, such as pain on rising from a chair and pain on walking, have been key efficacy endpoints in clinical trials of this compound, particularly in patients with knee osteoarthritis. researchgate.netnih.govresearchgate.net
A Phase III trial comparing SFPP to diclofenac gel in knee osteoarthritis patients assessed knee pain when rising from a specially arranged chair using a visual analog scale (rVAS) as the primary efficacy outcome. researchgate.netnih.govnih.gov The study demonstrated non-inferiority of SFPP to diclofenac gel for pain on rising from a chair. researchgate.netnih.govnih.gov Statistically significant differences were also observed between the SFPP and diclofenac gel groups in rVAS at the end of the study. researchgate.netnih.govnih.gov
Pain on walking, assessed by wVAS, was another efficacy outcome in this trial, showing statistically significant differences between the groups, favoring SFPP. researchgate.netnih.gov
A Phase II dose-finding study of SFPP in knee osteoarthritis also evaluated pain on rising from the chair (rVAS) as the primary endpoint and pain on walking (wVAS) as a secondary endpoint. researchgate.netdovepress.com This study found a dose-dependent change in rVAS, with significant improvement observed with SFPP 40 mg compared to placebo. researchgate.netdovepress.com SFPP 40 mg also showed significant improvement in wVAS compared to placebo. researchgate.net
Data from these studies highlight the impact of this compound on specific pain points relevant to daily activities affected by osteoarthritis.
| Pain Metric | This compound Plaster (SFPP) | Comparator (Diclofenac Gel/Placebo) | Statistical Significance (vs. Comparator) | Source |
| Pain on Rising (ΔrVAS) | 41.52 mm (95% CI: 39.16-43.88) researchgate.netnih.govnih.gov | 36.01 mm (95% CI: 33.69-38.33) (Diclofenac Gel) researchgate.netnih.govnih.gov | Statistically significant difference researchgate.netnih.govnih.gov | Phase III trial vs. Diclofenac Gel researchgate.netnih.govnih.gov |
| Pain on Rising (ΔrVAS) | 35.6 mm (SFPP 40 mg) researchgate.netdovepress.com | 29.5 mm (Placebo) researchgate.netdovepress.com | P=0.001 researchgate.netdovepress.com | Phase II dose-finding trial vs. Placebo researchgate.netdovepress.com |
| Pain on Walking (ΔwVAS) | 22.77 mm (95% CI: 20.31-25.22) nih.gov | 18.68 mm (95% CI: 16.27-21.09) (Diclofenac Gel) nih.gov | P = .020 nih.gov | Phase III trial vs. Diclofenac Gel nih.gov |
| Pain on Walking | Significant improvement (SFPP 40 mg) researchgate.net | Compared with placebo researchgate.net | Significant improvement researchgate.net | Phase II dose-finding trial vs. Placebo researchgate.net |
Functional Improvement Measures
Clinical trials investigating this compound have also assessed functional improvement in patients with osteoarthritis. While specific detailed functional scales (like WOMAC) were not explicitly detailed in the provided search results, the assessment of pain on walking and rising from a chair implicitly relates to functional capacity. researchgate.netnih.govresearchgate.net Improved performance in these activities indicates an improvement in daily function for individuals with knee osteoarthritis. researchgate.netnih.govresearchgate.net
Global Assessment of Efficacy (Investigator and Patient Perspectives)
Global assessment of efficacy, from both the investigator's and the patient's perspectives, has been a significant outcome measure in this compound clinical trials. researchgate.netnih.govresearchgate.net
In the Phase III trial comparing SFPP to diclofenac gel, there were statistically significant differences between the groups in the global assessment by both the investigator and the patient, favoring SFPP. researchgate.netnih.govnih.gov The rate of marked improvement in investigators' and patients' global assessments was notably higher in the SFPP group compared to the diclofenac gel group. nih.gov
The Phase II dose-finding study also included global assessment by both the investigator and the patient as endpoints. researchgate.net SFPP 40 mg showed significant improvement compared with placebo in both investigator's and patient's global assessments. researchgate.netdovepress.com
| Global Assessment | This compound Plaster (SFPP) | Comparator (Diclofenac Gel/Placebo) | Statistical Significance (vs. Comparator) | Source |
| Investigator's Assessment | Statistically significant difference researchgate.netnih.govnih.gov | Compared with diclofenac gel researchgate.netnih.govnih.gov | Statistically significant difference researchgate.netnih.govnih.gov | Phase III trial vs. Diclofenac Gel researchgate.netnih.govnih.gov |
| Patient's Assessment | Statistically significant difference researchgate.netnih.govnih.gov | Compared with diclofenac gel researchgate.netnih.govnih.gov | Statistically significant difference researchgate.netnih.govnih.gov | Phase III trial vs. Diclofenac Gel researchgate.netnih.govnih.gov |
| Investigator's Assessment | Significant improvement (SFPP 40 mg) researchgate.netdovepress.com | Compared with placebo researchgate.netdovepress.com | Significant improvement researchgate.netdovepress.com | Phase II dose-finding trial vs. Placebo researchgate.netdovepress.com |
| Patient's Assessment | Significant improvement (SFPP 40 mg) researchgate.netdovepress.com | Compared with placebo researchgate.netdovepress.com | Significant improvement researchgate.netdovepress.com | Phase II dose-finding trial vs. Placebo researchgate.netdovepress.com |
Rescue Medication Use Analysis
The use of rescue medication during clinical trials provides insight into the effectiveness of the study drug in managing breakthrough pain. In the Phase III trial comparing SFPP to diclofenac gel, the use/non-use of rescue drugs during the treatment period was assessed as an efficacy outcome. researchgate.netnih.gov The mean total number of days using rescue medication was analyzed, and no significant difference was found between the SFPP group and the diclofenac gel group. nih.gov This suggests that SFPP provided comparable pain control to diclofenac gel, as indicated by similar rescue medication requirements.
Disease-Specific Clinical Research Applications
Osteoarthritis
Clinical research on this compound has significantly focused on its application in the treatment of osteoarthritis, particularly knee osteoarthritis. clinicaltrials.eudrugbank.compatsnap.com Studies have evaluated the efficacy of topical this compound formulations, such as plasters, in reducing pain and improving function in patients with this degenerative joint disease. researchgate.netnih.govresearchgate.netnih.gov
Research has demonstrated the ability of this compound plaster to provide clinically relevant pain relief in knee osteoarthritis patients. researchgate.netdovepress.com Comparative trials have shown its non-inferiority or even superiority to other topical NSAIDs like diclofenac gel and flurbiprofen patch in various efficacy endpoints, including pain on rising from a chair, pain on walking, and global assessments. researchgate.netnih.govnih.govnih.gov
The efficacy of this compound plaster in osteoarthritis is attributed to its ability to penetrate effectively into deep tissues and achieve high concentrations in synovial fluid and synovium, the affected areas in osteoarthritis. nih.govnus.edu.sg This targeted delivery is believed to contribute to its potent anti-inflammatory and analgesic effects. clinicaltrials.eunih.govpatsnap.com
| Study Type | Condition | This compound Formulation | Comparator | Key Efficacy Findings | Source |
| Phase III Trial | Knee Osteoarthritis | Plaster (SFPP) | Diclofenac Gel | Non-inferiority for pain on rising; statistically significant differences favoring SFPP for pain on walking and global assessments. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| Phase III Trial | Knee Osteoarthritis | Plaster (SFPP) | Flurbiprofen Patch | Superiority of SFPP in efficacy (change in rVAS). nih.gov | nih.gov |
| Phase II Trial | Knee Osteoarthritis | Plaster (SFPP) | Placebo | SFPP 40 mg showed significant improvement vs. placebo in pain on rising, pain on walking, and global assessments. researchgate.netdovepress.com | researchgate.netdovepress.com |
| PK/Efficacy Study | Knee Osteoarthritis | Plaster (SFPP) | Flurbiprofen Tablets | NRS results indicated a long-lasting effect of SFPP; efficient deep-tissue transfer of this compound. nih.gov | nih.gov |
Knee Osteoarthritis Studies
This compound has been the subject of clinical trials to evaluate its efficacy in patients with knee osteoarthritis (OA). A Phase II, randomized, double-blind, placebo-controlled, dose-finding study enrolled 509 patients with knee OA who were treated with placebo or this compound plaster (SFPP) at doses of 10, 20, or 40 mg applied once daily for two weeks. dovepress.com The primary efficacy endpoint was the improvement in knee pain when rising from a chair, assessed by a visual analog scale (VAS). dovepress.com The study found that the change in VAS scores from baseline to the end of the trial was dose-dependent, with the 40 mg SFPP group showing a significant difference compared to placebo (P=0.001). dovepress.com The least squares mean change in VAS for the 40 mg SFPP group was 35.6 mm, compared to 29.5 mm for placebo. dovepress.com Furthermore, 72.4% of patients in the 40 mg group achieved at least a 50% reduction in pain intensity, compared to 51.2% in the placebo group (P<0.001). dovepress.com
A Phase III multicenter, randomized, active-controlled, open-label, non-inferiority trial further assessed the efficacy of SFPP in knee OA patients. nih.govnih.govresearchgate.net This study compared SFPP to diclofenac gel over a two-week treatment period in 311 enrolled patients. nih.govresearchgate.net The primary efficacy outcome was the change in knee pain when rising from a chair (rVAS). nih.govresearchgate.net
| Study Outcome (End of Study) | SFPP Group (Least Squares Mean ± SE) | Diclofenac Gel Group (Least Squares Mean ± SE) | P-value |
|---|---|---|---|
| Change in rVAS (mm) | 41.52 (95% CI: 39.16-43.88) nih.govnih.govresearchgate.net | 36.01 (95% CI: 33.69-38.33) nih.govnih.govresearchgate.net | 0.001 nih.govnih.govresearchgate.net |
| Change in Clinical Symptoms (Total Clinical Score) | 5.40 (95% CI: 4.85-5.94) nih.gov | 4.51 (95% CI: 3.97-5.05) nih.gov | 0.024 nih.gov |
| Change in Pain on Walking (wVAS) | 22.77 (95% CI: 20.31-25.22) nih.gov | 18.68 (95% CI: 16.27-21.09) nih.gov | 0.020 nih.gov |
| Proportion of ≥50% Pain Reduction | 83.8% nih.gov | 66.7% nih.gov | 0.001 nih.gov |
| Rate of Marked Improvement (Investigator's Global Assessment) | 64.7% nih.gov | 34.0% nih.gov | <0.001 nih.gov |
| Rate of Marked Improvement (Patient's Global Assessment) | 62.5% nih.gov | 29.8% nih.gov | <0.001 nih.gov |
The results demonstrated non-inferiority of SFPP to diclofenac gel for the primary efficacy outcome. nih.govnih.govresearchgate.net Statistically significant differences favoring SFPP were observed in several secondary efficacy outcomes, including clinical symptoms, pain on walking, and both investigator's and patient's global assessments. nih.govnih.govresearchgate.net
Comparative Efficacy against Existing Treatments (e.g., Diclofenac Gel, Flurbiprofen Tablets)
Comparative studies have been conducted to assess the efficacy of this compound against established treatments for knee OA. As detailed above, a Phase III trial demonstrated non-inferiority of SFPP compared to diclofenac gel in reducing knee pain on rising from a chair, with SFPP showing statistically significant differences in favor of several secondary efficacy endpoints. nih.govnih.govresearchgate.net
A separate open-label, multicenter, prospective, randomized controlled trial investigated the tissue pharmacokinetics of this compound plaster compared to oral flurbiprofen tablets in patients with knee OA scheduled for total knee arthroplasty. researchgate.netnih.govresearchgate.netnih.gov While primarily a pharmacokinetic study, it also assessed pain using a numeric rating scale (NRS) before surgery. researchgate.netnih.govnih.gov The study found that this compound was transferred to the synovium and synovial fluid in high concentrations following SFPP application. researchgate.netnih.govnih.gov The area under the concentration-time curve (AUC0–24 h) in the synovium was 4401.24 ng·h/g for the SFPP group and 4862.70 ng·h/g for the flurbiprofen tablet group. researchgate.netnih.govnih.gov Maximum this compound concentrations in the synovium, synovial fluid, and plasma were observed 12 hours after SFPP application. researchgate.netnih.govnih.gov The NRS results suggested a long-lasting effect of SFPP. researchgate.netnih.govnih.gov
Another retrospective comparative study examined the analgesic effects of S-flurbiprofen plaster against oral celecoxib for postoperative analgesia following total hip arthroplasty. nus.edu.sg The study reported that the S-flurbiprofen plaster provided an analgesic effect similar to that of oral celecoxib. nus.edu.sg
Acute Soft Tissue Injuries (e.g., Strains, Sprains, Bruises, Contusions)
Clinical trials have also investigated the efficacy of this compound in the treatment of acute soft tissue injuries of the limbs resulting from blunt trauma, such as strains, sprains, bruises, and contusions. clinicaltrials.euclinicaltrialsregister.euclinicaltrials.gov A Phase II randomized, double-blind, placebo-controlled, parallel-group study aimed to evaluate the efficacy of a 165 mg this compound Hydrogel Patch applied once daily compared with placebo in patients with these injuries. clinicaltrialsregister.euclinicaltrials.gov The primary efficacy outcome was the pain-on-movement (POM) change from baseline assessed by VAS at 72 hours after initiating treatment. clinicaltrialsregister.euclinicaltrials.gov Secondary efficacy outcomes included POM on VAS at various time points up to 168 hours. clinicaltrialsregister.euclinicaltrials.gov
Research on flurbiprofen, the racemate of this compound, has also indicated its efficacy as an analgesic and anti-inflammatory agent in patients with soft tissue trauma, including sports injuries and contusions, showing effectiveness in reducing pain and swelling and enhancing recovery. nih.gov
Ankle Sprains
This compound is being studied for the treatment of acute pain due to ankle sprains. clinicaltrials.euclinicaltrials.eu A Phase III randomized, controlled, double-blind, multi-center trial is evaluating the efficacy and safety of an this compound Topical System (EFTS) compared to placebo in the local symptomatic and short-term treatment of pain in ankle sprains. clinicaltrials.euclinconnect.iodrugbank.com This study focuses on patients with grade 1 or 2 ankle sprains. clinconnect.io Efficacy endpoints in such trials typically include the assessment of pain reduction using scales like the VAS, as well as the time to achieve a meaningful reduction in pain. clinicaltrials.eu
Rheumatoid Arthritis
While clinical trial information primarily highlights knee osteoarthritis and acute soft tissue injuries, this compound has been indicated as being investigated for the treatment of rheumatoid arthritis. patsnap.com Studies on flurbiprofen, the racemic mixture, have shown its efficacy in controlling disease activity in patients with rheumatoid arthritis, with comparative studies indicating similar effectiveness to other NSAIDs like indomethacin (B1671933) in reducing pain and morning stiffness. nih.gov Further research specifically on this compound's efficacy in rheumatoid arthritis is ongoing or has been conducted.
Advanced Research Topics and Future Directions
Novel Drug Delivery Systems and Formulation Science
Research into novel drug delivery systems for Esflurbiprofen aims to improve its targeted delivery, enhance penetration to affected tissues, and potentially reduce systemic exposure. Topical formulations, such as patches and plasters, are a significant area of investigation for localized treatment. dovepress.commims.commims.com
Enhanced Transdermal Delivery Strategies
Efforts to enhance the transdermal delivery of this compound focus on increasing its permeation through the skin to reach underlying tissues effectively. Studies have explored various formulation approaches to achieve this. For instance, tape-type patches have been developed with the goal of superior percutaneous absorption compared to conventional NSAID plasters. dovepress.com The design of these patches incorporates features intended to maximize formulation performance and facilitate the penetration of this compound into deeper tissues. dovepress.com
Research has also investigated the use of microemulsions and lipid nanoparticles as vehicles for transdermal delivery of flurbiprofen (B1673479), the racemate of this compound, demonstrating enhanced skin penetration and retention in in vitro and ex vivo studies. researchgate.netnih.gov Permeation enhancers, such as isopulegol (B1217435) decanoate (B1226879) (ISO-C10), have been studied to improve the in-vitro and in-vivo delivery of flurbiprofen from transdermal patches, showing increased drug disposition in synovial fluid and enhanced pharmacodynamic efficacy. nih.gov
Targeted Tissue Penetration Optimization
Optimizing the penetration of this compound to target tissues, such as joints in the case of osteoarthritis, is a key area of research for improving therapeutic outcomes. Studies have compared the tissue pharmacokinetics of this compound delivered via topical patches versus oral flurbiprofen. nih.gov
In patients with knee osteoarthritis, application of an this compound plaster resulted in significantly higher concentrations of this compound in the synovia and synovial fluid compared to a conventional flurbiprofen patch. mims.commims.comresearchgate.net For example, one study in Japanese patients showed that after a single 12-hour application of 20 mg of this compound, the levels in the synovia, synovial fluid, and plasma were substantially higher than those achieved with a 40 mg flurbiprofen patch. mims.commims.com Specifically, the levels in the synovia and synovial fluid were 14.8 and 32.7 times higher, respectively. mims.commims.com
Data from clinical studies indicate that this compound plaster can achieve high percutaneous absorption and superior tissue penetration into the synovial tissue compared to racemic flurbiprofen patches. researchgate.net This enhanced tissue penetration is believed to be primarily due to the formulation of the this compound plaster. researchgate.net Maximum this compound concentrations in the synovium, synovial fluid, and plasma have been observed after topical application, suggesting efficient deep-tissue transfer. nih.govresearchgate.net
Data on Tissue Concentrations:
| Tissue/Fluid | This compound Plaster (20 mg, 12h application) | Flurbiprofen Patch (40 mg) | Ratio (this compound/Flurbiprofen) |
| Synovia | - | - | 14.8 times higher |
| Synovial Fluid | - | - | 32.7 times higher |
| Plasma | - | - | 34.5 times higher |
Note: Data is based on relative increases reported in studies comparing this compound plaster to a conventional flurbiprofen patch in knee osteoarthritis patients. mims.commims.com
Another study comparing this compound plaster (SFPP) with oral flurbiprofen tablets (FPTs) in knee osteoarthritis patients scheduled for total knee arthroplasty found that maximum this compound concentrations were observed in the synovium, synovial fluids, and plasma after SFPP application for 12 h. nih.govresearchgate.net The area under the concentration-time curve (AUC0–24 h) in the synovium were reported as 4,401.24 ng·h/g for the SFPP group and 4,862.70 ng·h/g for the FPT group. researchgate.net
Enantiomeric Synthesis and Separation Research
Given that this compound is the pharmacologically more active (S)-enantiomer of flurbiprofen, research into efficient and selective methods for its synthesis and separation from the racemic mixture is crucial. guidetopharmacology.orgwhiterose.ac.ukchemsrc.com
Asymmetric Synthesis Methodologies
Asymmetric synthesis approaches aim to directly synthesize the desired (S)-enantiomer of flurbiprofen with high enantiomeric excess, avoiding the need for subsequent separation of a racemic mixture. whiterose.ac.ukchemconnections.org While direct asymmetric synthesis of (S)-flurbiprofen via transition metal-catalyzed hydroxycarbonylation of alkenes has been explored, it can require harsh conditions and may face challenges with enantioselectivity and regioselectivity. researchgate.net Asymmetric synthesis generally involves the use of chiral catalysts or reagents to influence the stereochemical outcome of a reaction. chemconnections.orgslideshare.net
Chiral Resolution Techniques
Chiral resolution techniques are employed to separate the individual enantiomers from a racemic mixture of flurbiprofen. Various chromatographic techniques, including preparative liquid chromatography and simulated moving bed (SMB) chromatography, have been investigated for the chiral separation of flurbiprofen enantiomers. researchgate.netnih.gov These methods often utilize chiral stationary phases containing chiral selectors to achieve separation based on differential interactions with the enantiomers. researchgate.netresearchgate.net Other resolution methods explored include enzymatic kinetic resolution using lipases and techniques involving chiral ionic liquids for liquid-liquid extraction. whiterose.ac.uk The selection of appropriate solvent composition is critical for effective preparative separation using techniques like SMB chromatography. researchgate.netnih.gov Studies have demonstrated that high purities (>99.4%) for both enantiomers can be achieved using optimized SMB conditions. nih.gov
Investigation of Self-Disproportionation of Enantiomers (SDE)
The phenomenon of Self-Disproportionation of Enantiomers (SDE) refers to the spontaneous fractionation of a nonracemic sample into fractions with different enantiomeric excesses when subjected to physicochemical processes, even under achiral conditions. rsc.orgresearchgate.netnih.gov This phenomenon can occur during processes such as crystallization, sublimation, distillation, and notably, chromatography (both chiral and achiral). rsc.orgresearchgate.netnih.govresearchgate.net
Research into SDE is relevant to this compound as it highlights the potential for unintentional alteration of enantiomeric excess during purification or handling of enantioenriched samples. rsc.orgresearchgate.netnih.gov While SDE can be a challenge, potentially leading to errors in reported stereochemical outcomes, it can also be leveraged as an unconventional method for enantiopurification. rsc.orgresearchgate.net Understanding the intermolecular interactions that drive SDE, such as the formation of homo- and heterochiral associates, is crucial for controlling this phenomenon. researchgate.netnih.gov Studies have shown that SDE can occur with various chiral compounds, including those with central chirality on carbon, which is relevant to this compound. researchgate.net The magnitude of SDE can be influenced by factors such as the chemical structure and the specific physicochemical process applied. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Studies of Self-Induced Diastereomeric Anisochronism (SIDA)
Research into this compound extends to detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) studies, particularly concerning Self-Induced Diastereomeric Anisochronism (SIDA). SIDA is a phenomenon observed in NMR spectroscopy where, in the presence of a chiral analyte, the signals of a prochiral or chiral molecule appear as separate signals for the diastereomeric solvates or aggregates formed. While direct search results explicitly detailing SIDA studies specifically on this compound were not found, the principle of SIDA is relevant to the study of chiral compounds like this compound, which is the S-enantiomer of flurbiprofen clinicaltrials.euontosight.ai.
Understanding the behavior of this compound in solution, including its interactions with itself or other chiral molecules, can provide insights into its molecular properties, formulation stability, and potential interactions in biological systems. NMR is a powerful tool for elucidating molecular structure and dynamics, and SIDA can be employed to assess enantiomeric purity and study molecular association in chiral systems. Given this compound's chiral nature, advanced NMR techniques, including those that probe SIDA, could be valuable in future research to gain a deeper understanding of its solution-state characteristics and interactions.
Exploration of Expanded Therapeutic Indications
Beyond its established uses for inflammatory conditions like osteoarthritis and rheumatoid arthritis, research is ongoing to explore the potential of this compound in expanded therapeutic areas patsnap.com. These investigations aim to leverage its anti-inflammatory and analgesic properties in contexts beyond typical musculoskeletal disorders.
Research into Cancer Pain Management
This compound is being investigated for its potential role in cancer pain management patsnap.com. Cancer pain is often complex and involves inflammatory processes, making NSAIDs a relevant class of drugs for investigation. Research in this area would likely focus on the efficacy of this compound in alleviating different types of cancer-related pain, potentially as an adjunct therapy to opioids or other pain management strategies. Studies would need to evaluate its safety profile in this patient population, considering potential drug interactions and underlying health conditions common in cancer patients. While specific detailed findings on this compound in cancer pain management were not prominently featured in the search results, its general indication for pain and inflammation suggests this as a logical area for further research patsnap.com.
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The potential of NSAIDs, including flurbiprofen and its enantiomers like this compound, in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), has been a subject of research patsnap.comnih.gov. Chronic neuroinflammation is recognized as a critical pathological process underlying AD and other neurodegenerative disorders nih.gov. Given that this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation, its potential to modulate neuroinflammatory pathways in AD is of interest ontosight.aipatsnap.compatsnap.com.
Studies in cell lines and animal models have explored the effects of flurbiprofen and its derivatives on key AD hallmarks, such as beta-amyloid (Aβ) deposition and metabolism nih.gov. Some research suggests that certain NSAIDs can affect Aβ pathology beyond COX inhibition nih.gov. While the racemic mixture of flurbiprofen and its R-enantiomer have been studied in AD models, research specifically focused on this compound's unique effects on AD pathology is an area for potential future exploration nih.gov. Clinical studies in AD patients are ultimately needed to determine the effectiveness of selected NSAIDs in improving this disease nih.gov.
Comparative Research with Other Pharmacological Classes
Comparative research is crucial to understanding the relative efficacy, safety, and pharmacokinetic profiles of this compound compared to other pharmacological classes used for similar indications. This includes comparisons with other NSAIDs, opioids, and non-pharmacological interventions.
Studies have compared the tissue pharmacokinetics of this compound plaster with oral flurbiprofen tablets in patients with knee osteoarthritis nih.govnih.gov. One study indicated that this compound plaster demonstrated efficient deep-tissue transfer to the synovium and synovial fluid, suggesting potentially different pharmacokinetic characteristics compared to conventional topical NSAIDs nih.govnih.gov. The area under the curve (AUC) of synovial this compound concentration was high after patch application nih.govnih.gov.
Clinical trials are also underway comparing this compound topical systems with other pain relief medications like paracetamol in specific conditions such as acute contusions and ankle sprains clinicaltrials.euclinicaltrials.eu. These studies aim to assess the comparative effectiveness in reducing pain and improving function.
Interactive Table 1: Comparative Pharmacokinetics of this compound Plaster vs. Flurbiprofen Tablets in Knee Osteoarthritis
| Parameter | This compound Plaster (SFPP) AUC₀₋₂₄h (ng·h/g) | Flurbiprofen Tablets (FPTs) AUC₀₋₂₄h (ng·h/g) | Notes |
| Synovium this compound Concentration AUC₀₋₂₄h | 4401.24 | 4862.70 | SFPP showed high concentration in synovium and synovial fluid. nih.govnih.gov |
Note: Data extracted from a study comparing tissue pharmacokinetics in knee osteoarthritis patients nih.govnih.gov.
Development of Predictive Models for Pharmacological Activity and Safety
The development of predictive models for the pharmacological activity and safety of this compound is an important area of research. These models can leverage in vitro, in vivo, and clinical data to predict efficacy in different patient populations, identify potential off-target effects, and forecast the likelihood of adverse reactions.
Predictive modeling can involve various approaches, including quantitative structure-activity relationships (QSAR), pharmacokinetics/pharmacodynamics (PK/PD) modeling, and machine learning techniques drugbank.com. By analyzing large datasets related to this compound's chemical structure, its interaction with biological targets (primarily COX enzymes), and observed clinical outcomes, researchers can build models to optimize dosing strategies, identify patient subgroups who are most likely to benefit, and predict potential safety concerns before they arise in large-scale clinical trials. The ability to build, train, and validate predictive machine-learning models with structured datasets is highlighted as a tool in drug research drugbank.com.
Mechanistic Investigations of Rare or Unexplained Adverse Effects
While general safety and adverse effect profiles are excluded from this article as per instructions, mechanistic investigations into rare or unexplained adverse effects associated with this compound are a relevant area of advanced research. Understanding the underlying biological mechanisms responsible for uncommon or unexpected adverse reactions is crucial for improving drug safety and patient outcomes.
Research in this domain would involve in-depth studies at the molecular and cellular levels to elucidate how this compound might trigger these rare effects. This could include investigating idiosyncratic reactions, genetic predispositions influencing drug metabolism or response, or off-target interactions not fully understood through primary mechanism of action studies patsnap.com. For example, while the COX inhibition mechanism explains many common NSAID side effects, rare events might involve different pathways. Research into the mechanisms of rare adverse effects could lead to the identification of biomarkers for predicting risk, the development of strategies to mitigate these effects, or inform the design of safer drug derivatives.
Compound Names and PubChem CIDs
Conclusion and Research Imperatives
Summary of Current Academic Understanding
Current academic understanding identifies Esflurbiprofen as a potent inhibitor of cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2. ontosight.aipatsnap.compatsnap.commims.com This inhibition reduces the biosynthesis of prostaglandins (B1171923), lipid compounds that play a crucial role in mediating inflammation, pain, and fever. ontosight.aipatsnap.compatsnap.com
Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of this compound in various animal models of pain and arthritis. mims.comresearchgate.netresearchgate.net Clinical research has primarily explored the efficacy of topical this compound formulations, such as hydrogel patches and plasters, for localized pain relief. ontosight.aiclinicaltrials.euresearchgate.netclinicaltrials.euresearchgate.netnih.govmdpi.com Studies have investigated its use in conditions including acute soft tissue injuries, knee osteoarthritis, and ankle sprains. clinicaltrials.eu
Pharmacokinetic studies have shown that topical application of this compound can lead to notable concentrations of the compound in local tissues, such as the synovium and synovial fluid in knee osteoarthritis patients, with potentially lower systemic exposure compared to oral administration of racemic flurbiprofen (B1673479). mims.comresearchgate.netnih.govmims.com This characteristic is considered advantageous for targeting the site of inflammation directly.
Key research findings highlight the potential for sustained and stable plasma levels of this compound with topical formulations in healthy individuals. nih.gov Comparative studies have also investigated its percutaneous absorption and efficacy against other topical NSAIDs in preclinical models. researchgate.netresearchgate.net
Identification of Knowledge Gaps
Despite the progress in understanding this compound, several knowledge gaps remain within the academic landscape. While the primary mechanism of COX inhibition is established, the full extent of its downstream molecular and cellular effects beyond prostaglandin (B15479496) synthesis warrants further investigation. The precise interactions with other inflammatory mediators or pathways at a detailed level require more in-depth study.
Although studies have examined tissue penetration and pharmacokinetics of specific topical formulations, a comprehensive understanding of how different formulation characteristics influence absorption, distribution, and local tissue concentrations across various anatomical sites and patient populations is still developing.
The long-term effects of this compound, particularly concerning sustained use and potential physiological adaptations, require further exploration through extended studies. While some studies have touched upon potential physiological changes, a complete picture necessitates dedicated long-term academic inquiry.
Furthermore, while comparative data with some existing NSAIDs exist, a broader comparative analysis of the efficacy and pharmacokinetic profiles of topical this compound against a wider range of established treatments in diverse clinical settings would contribute significantly to the academic understanding of its positioning.
The influence of genetic polymorphisms, such as those in CYP2C9 which is involved in this compound metabolism, on individual responses and pharmacokinetic variability represents another area requiring further academic investigation. mims.commims.com
Prioritized Avenues for Future Scholarly Inquiry
Based on the identified knowledge gaps, prioritized avenues for future scholarly inquiry into this compound include:
Detailed Molecular and Cellular Mechanism Studies: Future research should delve deeper into the molecular and cellular pathways influenced by this compound beyond COX inhibition, potentially exploring its effects on cytokine and chemokine expression or other inflammatory cascades.
Advanced Formulation Science and Pharmacokinetics: Investigations into novel or optimized topical formulations, coupled with detailed pharmacokinetic studies across different tissues and patient demographics, are crucial to maximize local delivery and understand variability in response. This could include exploring the impact of excipients and patch technologies on absorption profiles.
Long-Term Observational and Mechanistic Studies: Conducting long-term studies is essential to assess the sustained efficacy of this compound, monitor any cumulative effects, and understand the long-term physiological impact of its mechanism of action.
Comparative Effectiveness Research: Rigorous comparative studies evaluating the efficacy and pharmacokinetic advantages of topical this compound against a wider array of current standard treatments for relevant inflammatory and painful conditions are needed to inform clinical guidelines and academic understanding.
Pharmacogenetic Investigations: Research into the influence of genetic factors, such as CYP2C9 polymorphisms, on this compound metabolism and clinical outcomes would contribute to personalized medicine approaches and a better understanding of inter-individual variability in response.
Q & A
Q. What are the primary biochemical mechanisms underlying Esflurbiprofen’s anti-inflammatory activity, and how can these be experimentally validated?
Methodological Answer: To investigate this compound’s mechanisms, employ in vitro cyclooxygenase (COX-1/COX-2) inhibition assays using purified enzyme isoforms. Quantify inhibitory concentrations (IC₅₀) via spectrophotometric methods and validate specificity using siRNA-mediated COX knockdown models. Compare results with structurally analogous NSAIDs to identify unique binding interactions .
Q. How do researchers design pharmacokinetic (PK) studies to assess this compound’s bioavailability in preclinical models?
Methodological Answer: Use a crossover study design in rodent models, administering this compound orally and intravenously. Collect plasma samples at timed intervals and quantify drug concentrations via HPLC-MS/MS. Calculate bioavailability (F) using non-compartmental analysis (NCA) and validate with population PK modeling to account for inter-individual variability .
Q. What standardized models are used to evaluate this compound’s efficacy in chronic pain management?
Methodological Answer: Utilize the Freund’s Complete Adjuvant (FCA)-induced arthritis model in rodents. Measure pain thresholds via von Frey filaments and weight-bearing asymmetry. Include positive controls (e.g., ibuprofen) and placebo groups. Statistical analysis should use mixed-effects models to account for longitudinal data .
Advanced Research Questions
Q. How can conflicting data on this compound’s gastrointestinal (GI) toxicity be resolved across different experimental settings?
Methodological Answer: Conduct a systematic review (per Cochrane guidelines) to aggregate preclinical and clinical data on GI adverse events. Use meta-regression to identify confounding variables (e.g., dosing regimens, species-specific COX selectivity). Validate hypotheses via in situ intestinal perfusion models coupled with histopathological scoring .
Q. What novel methodologies enable the detection of this compound’s enantiomeric-specific activity in complex biological matrices?
Methodological Answer: Apply chiral chromatography (e.g., polysaccharide-based columns) with tandem mass spectrometry to separate R/S enantiomers. Use molecular docking simulations to predict binding affinities to COX isoforms. Validate functional differences via ex vivo assays measuring prostaglandin E₂ (PGE₂) suppression in enantiomer-treated tissues .
Q. How can researchers optimize this compound formulations for targeted delivery to inflamed tissues?
Methodological Answer: Develop lipid nanoparticle (LNP) formulations encapsulating this compound. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis). Test targeting efficacy in LPS-induced inflammation models using fluorescence imaging. Compare biodistribution profiles to conventional oral formulations via LC-MS/MS .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use benchmark dose (BMD) modeling to estimate toxicity thresholds. Apply Bayesian hierarchical models to integrate data from multiple studies. Sensitivity analysis should assess the impact of covariates (e.g., age, comorbidities) on toxicity risk .
Data Management and Validation
Q. How should researchers address reproducibility challenges in this compound’s in vivo efficacy studies?
Methodological Answer: Implement the ARRIVE 2.0 guidelines for experimental design transparency. Share raw data (e.g., behavioral scores, plasma concentrations) in public repositories like Figshare. Use blinded outcome assessment and randomization to minimize bias. Replicate findings in at least two independent cohorts .
Q. What strategies mitigate bias when interpreting this compound’s therapeutic equivalence to other NSAIDs?
Methodological Answer: Conduct equivalence trials with pre-specified margins (e.g., 10% difference in pain scores). Use propensity score matching in retrospective analyses to control for confounding variables. Report confidence intervals and p-values alongside effect sizes to avoid overinterpretation .
Ethical and Methodological Considerations
Q. How do researchers ensure ethical compliance in clinical trials involving this compound?
Methodological Answer: Submit protocols to institutional review boards (IRBs) for approval. Include informed consent forms detailing risks (e.g., GI bleeding) and monitoring plans for adverse events. For vulnerable populations (e.g., elderly), incorporate additional safety endpoints (e.g., renal function tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
